(R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid, is a synthetic compound with significant relevance in pharmaceutical research. This compound features a complex structure that includes a guanidine group, which is often associated with biological activity. The molecular formula for this compound is , and its molecular weight is approximately 322.36 g/mol .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. It is classified as a guanidino derivative, which suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways . Its structural characteristics make it an interesting candidate for research into drug design and synthesis.
The synthesis of (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves multiple steps, each introducing different functional groups to construct the final product.
The molecular structure of (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid can be represented by its canonical SMILES notation: C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.
(R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid can participate in various chemical reactions due to its functional groups:
While specific data on the mechanism of action for (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is limited, compounds containing guanidine groups are known to influence various biological processes:
The physical and chemical properties of (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid are critical for understanding its behavior in various environments:
These properties influence its handling, storage, and application in research settings .
(R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: